molecular formula C10H12O2 B13708798 6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13708798
M. Wt: 164.20 g/mol
InChI Key: QSNNGOUNLVCFPU-UHFFFAOYSA-N
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Description

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound with the molecular formula C11H12O4 It is a derivative of benzo[b][1,4]dioxine, featuring an ethyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of ethyl-substituted phenols with dihalogenated ethers in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Solvent: Organic solvents such as dichloromethane or toluene

    Catalysts: Bases like potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reactors to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives

    Reduction: Formation of reduced forms such as dihydro derivatives

    Substitution: Electrophilic aromatic substitution reactions, particularly at the ethyl group or aromatic ring

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions include various substituted benzo[b][1,4]dioxines, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties

Mechanism of Action

The mechanism of action of 6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
  • Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde

Uniqueness

6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific substitution pattern and structural features This uniqueness imparts distinct chemical reactivity and potential applications compared to other similar compounds

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

6-ethyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H12O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h3-4,7H,2,5-6H2,1H3

InChI Key

QSNNGOUNLVCFPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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